5-(Diethylamino)pent-3-yn-2-ol
Description
Significance of Alkynols and Aminoalcohols in Chemical Science
Alkynols, which are organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), are of considerable interest in chemical science. pnrjournal.com The alkyne unit provides a region of high electron density and a linear geometry, which can be exploited in a variety of chemical reactions, including additions, cycloadditions, and metal-catalyzed cross-coupling reactions. sigmaaldrich.com The hydroxyl group, on the other hand, can act as a nucleophile, a proton donor, or be converted into a good leaving group, further expanding the synthetic utility of these molecules. vulcanchem.com
Aminoalcohols are another class of bifunctional compounds that feature both an amino (-NH2, -NHR, or -NR2) and a hydroxyl group. mdpi.com This combination of functional groups is prevalent in numerous natural products and pharmaceuticals, contributing to their biological activity. cyberleninka.ruscience.gov The presence of both a basic amino group and an acidic/nucleophilic hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. weebly.com Aminoalcohols are crucial intermediates in the synthesis of a wide range of biologically active molecules, including chiral ligands for asymmetric catalysis. vulcanchem.commasterorganicchemistry.com
Overview of 5-(Diethylamino)pent-3-yn-2-ol as a Multifunctional Building Block
This compound is a prime example of a molecule that combines the key features of both alkynols and aminoalcohols. pnrjournal.com Its structure, which includes a pentynol backbone with a diethylamino group at the 5-position and a hydroxyl group at the 2-position, makes it a highly versatile intermediate in organic synthesis. pnrjournal.com The presence of the alkyne, hydroxyl, and amino functionalities allows for a wide range of chemical transformations. For instance, the hydroxyl group can be oxidized to a ketone, the alkyne can undergo reduction to an alkene or alkane, and the diethylamino group can participate in nucleophilic substitution reactions. This multifunctional nature enables its use as a starting material for the synthesis of more complex molecules, including various heterocyclic compounds.
Historical Context and Evolution of Research on Propargylic Amino Alcohols
Propargylic alcohols, which are a specific type of alkynol where the hydroxyl group is on a carbon atom adjacent to the alkyne, have a rich history in organic synthesis. The development of methods for their preparation, such as the addition of metal acetylides to aldehydes and ketones, has been a cornerstone of C-C bond formation. vulcanchem.com The further functionalization of these propargylic alcohols has led to the synthesis of a vast array of valuable compounds.
The introduction of an amino group into the propargylic alcohol framework, creating propargylic amino alcohols, represented a significant advancement. Early research focused on the synthesis and basic reactivity of these compounds. Over time, with the advent of modern catalytic methods, research has evolved to focus on the stereoselective synthesis of chiral propargylic amino alcohols. mdpi.com These chiral compounds are now recognized as privileged scaffolds in medicinal chemistry and as valuable ligands in asymmetric catalysis. mdpi.comnih.gov The development of copper- and palladium-catalyzed reactions has been particularly instrumental in advancing the synthesis and application of this class of compounds.
Interdisciplinary Relevance in Contemporary Research
The unique structural features of this compound and related propargylic amino alcohols have positioned them at the intersection of several scientific disciplines. In medicinal chemistry, these compounds are being explored for their potential as therapeutic agents. For example, compounds with similar structures have been investigated for their ability to inhibit enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in conditions like alcoholism and certain cancers. The ability of the amino and hydroxyl groups to form hydrogen bonds and interact with biological targets makes them attractive scaffolds for drug design.
In materials science, the rigid, linear nature of the alkyne unit in propargylic amino alcohols can be exploited to create novel polymers and materials with specific electronic and physical properties. mdpi.com Furthermore, in the field of catalysis, chiral propargylic amino alcohols and their derivatives are employed as ligands for transition metals, facilitating a wide range of asymmetric transformations with high efficiency and stereoselectivity. rsc.org This interdisciplinary relevance underscores the continued importance of research into the synthesis and applications of these versatile molecules.
Detailed Research Findings
The following tables provide a summary of key data related to this compound, including its physicochemical properties, synthetic methods, and spectroscopic characteristics.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO | chemsrc.com |
| Molecular Weight | 155.24 g/mol | |
| Boiling Point | 235.1 °C at 760 mmHg | chemsrc.com |
| Density | 0.937 g/cm³ | chemsrc.com |
| CAS Number | 10575-26-5 | chemsrc.com |
Comparative Synthesis of this compound
| Method | Catalyst | Reagents | Solvent | Temperature | Yield | Reference |
| Copper-Catalyzed | Copper(I) acetylide | 3-Butyn-2-ol (B105428), Diethylamine, Formaldehyde (B43269) | Acetic acid | 80 °C | ~78% | |
| Palladium-Catalyzed | Pd(OAc)₂, P(p-tol)₃ | 3-Bromoaniline, 2-Methylbut-3-yn-2-ol | THF | 80 °C | up to 89% | beilstein-journals.org |
Note: The palladium-catalyzed synthesis is for a structurally related aryl-substituted propargylic alcohol, demonstrating a modern synthetic approach.
Generalized Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | -CH(OH)- | ~3.5-4.5 ppm | sigmaaldrich.com |
| -N(CH₂CH₃)₂ | ~2.5-3.0 ppm (quartet) | sigmaaldrich.com | |
| -N(CH₂CH₃)₂ | ~1.0-1.5 ppm (triplet) | sigmaaldrich.com | |
| ≡C-H | ~2.0-3.0 ppm | sigmaaldrich.com | |
| -CH₃ | ~1.2-1.5 ppm | sigmaaldrich.com | |
| ¹³C NMR | -C≡C- | ~70-90 ppm | weebly.comudel.edu |
| -C(OH)- | ~60-75 ppm | weebly.comudel.edu | |
| -N-CH₂- | ~40-50 ppm | weebly.comudel.edu | |
| -N-C-CH₃ | ~10-15 ppm | weebly.comudel.edu | |
| IR Spectroscopy | -O-H stretch | 3200-3600 cm⁻¹ (broad) | specac.com |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ | specac.com | |
| -C≡C- stretch | 2100-2260 cm⁻¹ (weak to medium) | pnrjournal.com | |
| C-N stretch | 1020-1250 cm⁻¹ | specac.com |
Note: The chemical shifts and wavenumbers are typical ranges for the respective functional groups and may vary depending on the specific molecular environment and solvent.
Structure
3D Structure
Properties
IUPAC Name |
5-(diethylamino)pent-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCYIXSZVFKXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909717 | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10575-26-5 | |
| Record name | 5-(Diethylamino)-3-pentyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10575-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575265 | |
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| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
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| Record name | 5-(diethylamino)pent-3-yn-2-ol | |
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Synthetic Methodologies for 5 Diethylamino Pent 3 Yn 2 Ol
Direct Synthesis Approaches to 5-(Diethylamino)pent-3-yn-2-ol
Direct synthesis methods offer an efficient route to this compound, typically by combining readily available starting materials in a single reaction vessel.
Mannich-Type Reactions Utilizing Formaldehyde (B43269), Diethylamine, and 3-Butyn-2-ol (B105428)
The Mannich reaction is a classic and widely employed method for the aminoalkylation of acidic protons. wikipedia.orglscollege.ac.in In the context of this compound synthesis, this three-component condensation involves the reaction of 3-butyn-2-ol with formaldehyde and diethylamine. nih.govcyberleninka.ru The reaction proceeds through the in situ formation of a diethylaminomethyl cation (an iminium ion) from formaldehyde and diethylamine. chemistrysteps.com This electrophilic species then reacts with the terminal alkyne proton of 3-butyn-2-ol, which is sufficiently acidic to participate in this type of condensation, to yield the desired product.
The general mechanism begins with the formation of an iminium ion from the secondary amine and formaldehyde. wikipedia.orgchemistrysteps.com The acetylenic compound, possessing an acidic proton, then acts as the nucleophile, attacking the iminium ion to form the final β-amino acetylenic alcohol. chemistrysteps.com
Table 1: Reactants in the Mannich-Type Synthesis of this compound
| Reactant | Role |
| 3-Butyn-2-ol | Acetylenic component (nucleophile) |
| Formaldehyde | Carbonyl component |
| Diethylamine | Amine component |
Catalytic Aminomethylation of Acetylene Alcohols with Gem-Diamines
An alternative direct approach involves the catalytic aminomethylation of acetylenic alcohols using gem-diamines, such as N,N,N',N'-tetraethylmethanediamine. This method offers a pathway to propargylamines with high yields and selectivity. researchgate.net The reaction is catalyzed by complexes of d-transition metals or rare-earth metals. researchgate.net In this process, the gem-diamine serves as a source for the aminomethyl group, which is transferred to the acetylenic alcohol.
The efficiency of this reaction is influenced by the nature of the catalyst and the solvent. researchgate.net For instance, the use of specific metal complexes can significantly enhance the yield of the desired amino alcohol. researchgate.net This method avoids the direct handling of formaldehyde, which can be advantageous.
Indirect Synthetic Routes and Precursor Transformations to this compound
Indirect routes to this compound involve the synthesis of a related precursor molecule followed by a chemical transformation to yield the final product.
Catalytic Hydrogenation of Related Acetylenically Unsaturated Amino Alcohols
One indirect method involves the partial catalytic hydrogenation of a more unsaturated precursor. For instance, a diyne-amino alcohol could be selectively hydrogenated to the corresponding enyne-amino alcohol. This approach is common in the synthesis of complex molecules where controlling the degree of unsaturation is crucial. The choice of catalyst is critical to prevent over-reduction to the fully saturated amino alcohol. Catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) are often used for such selective hydrogenations. mdpi.com
A related process is the hydrogenation of 1-diethylaminopent-2-yn-4-ol to produce 5-diethylaminopentan-2-ol, where complete saturation of the triple bond is the goal. google.com This highlights the importance of catalyst and reaction condition selection to achieve the desired level of saturation.
Strategic Assembly via Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound from simpler, non-acetylenic precursors is not extensively documented in the provided context, the principles of MCRs could be applied. Such a strategy might involve the coupling of an amine, an aldehyde, and a component that ultimately forms the acetylenic alcohol backbone. The development of novel MCRs is an active area of research and could provide new, efficient pathways to this and related compounds.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic method. For the synthesis of this compound, several factors can be adjusted.
In Mannich-type reactions, the choice of solvent, temperature, and catalyst can significantly impact the outcome. While some Mannich reactions are performed in aqueous or alcoholic solutions, others may benefit from aprotic solvents. The use of a catalyst, such as a copper salt, is common in the coupling of acetylenes.
For catalytic aminomethylation, the selection of the metal catalyst and its ligands is paramount. researchgate.net Different metals and ligand environments can lead to vastly different activities and selectivities. The molar ratio of the reactants and the reaction time are also key parameters to optimize. researchgate.net
In catalytic hydrogenations, the choice of catalyst (e.g., palladium, platinum, nickel), support (e.g., carbon, alumina), and the presence of catalyst poisons or promoters are critical for achieving the desired level of hydrogenation. google.comresearchgate.net Temperature and hydrogen pressure are also important variables that need to be carefully controlled. google.com For example, in the hydrogenation of 1-diethylaminopent-2-yn-4-ol, using a Raney nickel catalyst with a basic alkali metal compound can improve the reaction, which proceeds well at temperatures between 50 and 100 °C. google.com
Table 2: Parameters for Optimization in the Synthesis of this compound
| Parameter | Influence on Reaction |
| Catalyst | Affects reaction rate and selectivity. researchgate.netresearchgate.net |
| Solvent | Can influence reactant solubility and reaction mechanism. researchgate.netresearchgate.net |
| Temperature | Impacts reaction rate and can affect selectivity. google.comresearchgate.net |
| Reactant Ratios | Stoichiometry can be adjusted to maximize the conversion of a limiting reagent. |
| Reaction Time | Sufficient time is needed for completion, but prolonged times can lead to side products. |
By systematically varying these parameters, a synthetic protocol can be developed that provides this compound in high yield and purity.
Chemical Reactivity and Derivatization of 5 Diethylamino Pent 3 Yn 2 Ol
Reactions Involving the Alkyne Moiety of 5-(Diethylamino)pent-3-yn-2-ol
The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of chemical transformations.
Electrophilic Additions and Halogenation Reactions
The alkyne group readily participates in electrophilic addition reactions. Halogenation, a common example, has been studied in analogous compounds. For instance, the halogenation of a structurally similar acetylenic amino alcohol ester, 5-diethylamino-3-(2-methylpent-3-yn-2-yloxy) propannitrile, demonstrates the reactivity of the triple bond. pnrjournal.com In these reactions, the use of a copper(I) chloride catalyst facilitates the addition of chlorine or bromine across the triple bond. pnrjournal.com The reaction with gaseous chlorine is typically conducted in a solvent like chloroform (B151607) at around 35°C, while bromination occurs at a lower temperature (18-21°C). pnrjournal.com The process results in the formation of the corresponding trans-dihalogenated derivatives. pnrjournal.com
Table 1: Halogenation of a this compound Analogue pnrjournal.com
| Halogen | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|
| Chlorine (g) | Cu₂Cl₂ | Chloroform | 35°C | 5-diethylamino-3-(3,4-dichloro-2-methylpent-3-en-2-yloxy) propannitrile |
Cycloaddition Reactions in the Context of this compound Analogues
Analogues of this compound, such as 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones, are valuable precursors in cycloaddition reactions for synthesizing furan (B31954) derivatives. chim.it These reactions are initiated by a Michael addition of a nucleophile, such as a secondary amine like diethylamine, to the activated alkyne. chim.it This is followed by an intramolecular cyclization (hemiketal formation) and subsequent dehydration to yield the furan ring. chim.it The reaction is regiospecific, with the nucleophile consistently adding to what becomes the 4-position of the furan. chim.it This methodology provides a route to highly substituted furans, such as 5-R-substituted 2-diethoxymethyl-4-(diethylamino)furans, in good yields. chim.it
Another type of cycloaddition, the [3+2] dipolar cycloaddition, has been utilized in the synthesis of antiviral compounds, where an in-situ generated nitrile oxide reacts with a dipolarophile to form a bicyclic isoxazoline. nih.gov While not directly demonstrated on this compound itself, the principles of these cycloaddition reactions highlight the potential of its alkyne moiety to participate in the formation of heterocyclic systems.
Metal-Catalyzed Transformations of the Carbon-Carbon Triple Bond
Transition metal catalysts are pivotal in activating the alkyne bond for various transformations. nih.gov Palladium and copper co-catalyzed reactions, such as the Sonogashira coupling, are employed to form new carbon-carbon bonds at the alkyne position. nih.gov For instance, a palladium/copper-catalyzed reaction of a bromo-indole with an alkyne like 2-methylbut-3-yn-2-ol can be performed in 1-propanol (B7761284) at elevated temperatures (85°C). nih.gov
Ruthenium complexes have also been shown to catalyze the addition of carboxylic acids to propargylic alcohols. uniovi.es These reactions can proceed via a Markovnikov addition, leading to the formation of α-acyloxy ketones. uniovi.es Furthermore, iron-catalyzed reactions have been developed for the one-pot synthesis of α-diaryl-β-alkynol derivatives, proceeding through a propargylic carbocation intermediate. sci-hub.se
Table 2: Examples of Metal-Catalyzed Reactions on Alkyne Analogues
| Reaction Type | Catalyst System | Substrates | Product Type | Ref |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Bromo-indole, Alkyne | Indole-alkyne adduct | nih.gov |
| Addition of Carboxylic Acids | [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] | Terminal Alkyne, Carboxylic Acid | α-Acyloxy Ketone | uniovi.es |
| Cycloisomerization | Zn(II) or Au(I) | 3-Alkynyl Ketones | Substituted Furans | nih.gov |
Reactions Involving the Alcohol Functionality of this compound
The secondary alcohol group at the C-2 position is another key site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, oxidation, and reduction.
Esterification and Etherification
The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification can be achieved using standard methods such as the Steglich/Hassner procedure, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) to couple a carboxylic acid with the alcohol. rsc.org This method has been successfully applied to structurally related SF₅-substituted allylic alcohols to prepare various esters, including N-protected amino acid esters. rsc.org These ester derivatives can be substrates for further reactions, such as sigmatropic rearrangements. rsc.org
Etherification reactions can also be carried out to modify the hydroxyl group, although specific examples for this compound are not detailed in the reviewed literature. However, the general reactivity of secondary alcohols suggests that Williamson ether synthesis or other standard etherification protocols would be applicable.
Oxidation and Reduction Pathways
The secondary alcohol functionality can be oxidized to the corresponding ketone, 5-(diethylamino)pent-3-yn-2-one. Common oxidizing agents for this transformation include chromium-based reagents or milder methods like the Dess-Martin periodinane (DMP) oxidation, which has been used to convert a similar propargylic alcohol, 1-(benzyloxy)pent-3-yn-2-ol, to the corresponding ynone in good yield. acs.org
Conversely, the reduction of the alkyne moiety is also a significant transformation. The carbon-carbon triple bond can be reduced to either an alkene or an alkane. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method to achieve complete reduction to the corresponding alkane. For partial reduction to the alkene, specific catalysts such as Lindlar's catalyst are typically employed to achieve cis-selectivity. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the triple bond. The asymmetric reduction of related ynones to form enantioenriched propargylic alcohols has also been demonstrated using borane (B79455) reagents. chemrxiv.org
Table 3: Oxidation/Reduction Reagents for Functional Group Transformation
| Transformation | Reagent(s) | Functional Group Targeted | Resulting Functional Group |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide, DMP | Secondary Alcohol | Ketone |
Rearrangement Reactions of Derived Allylic Alcohols
The propargylic alcohol moiety of this compound can be transformed into allylic alcohols, which are then susceptible to rearrangement reactions. A notable example is the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.net This reaction proceeds through an acid-catalyzed mechanism and is a valuable method for synthesizing enones or enals. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the general principles of such rearrangements are well-established. For instance, the Meyer-Schuster rearrangement has been successfully applied to various propargylic alcohols, including 2-hetarylpent-3-yn-2-ol derivatives, to produce optically active allylic alcohols. researchgate.net
Another significant rearrangement is the Johnson-Claisen rearrangement. This reaction has been studied with analogues such as 5-SF5-pent-3-en-2-ol, where the SF5 group's steric bulk, rather than its electronic properties, was found to hinder the -sigmatropic rearrangement. rsc.orgnih.gov However, when the SF5 group was separated from the reaction center, the Johnson-Claisen rearrangement proceeded to give the corresponding hex-4-enoates in moderate to good yields. rsc.orgnih.gov These findings suggest that the steric and electronic environment around the reacting centers plays a crucial role in the outcome of such rearrangements.
Reactions Involving the Tertiary Amine Functionality of this compound
The tertiary amine group in this compound imparts basic and nucleophilic properties to the molecule, enabling a range of chemical transformations.
Salt Formation
The basic nature of the tertiary amine allows it to readily react with acids to form salts. For instance, treatment with hydrochloric acid would yield this compound hydrochloride. ontosight.aiontosight.ai This salt formation is often employed to enhance the water solubility and stability of amine-containing compounds, which is particularly useful in pharmaceutical applications. ontosight.ai The formation of hydrochloride salts of similar amino alkynols, such as 5-(dimethylamino)-2-methylpent-3-yn-2-ol hydrochloride, is a well-documented process. ontosight.ai
Quaternization Reactions
The nitrogen atom of the diethylamino group can act as a nucleophile and react with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. Studies on similar molecules, such as methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, have shown that quaternization with various amines, including pyridine (B92270) and triethylamine, can proceed to yield the corresponding ammonium salts. nih.gov The efficiency of these reactions can be influenced by steric hindrance around the nitrogen atom and the reaction conditions. nih.gov
Role as a Ligand or Base in Organic Transformations
The lone pair of electrons on the nitrogen atom allows this compound to function as a ligand in metal-catalyzed reactions or as a base. In palladium-catalyzed reactions, such as the Sonogashira coupling, amines can act as both a base and a ligand. beilstein-journals.orgnih.gov While specific examples detailing the use of this compound as a ligand or base are not explicitly provided in the search results, the general reactivity of tertiary amines in such transformations is well-established. For example, in the synthesis of aryl-2-methyl-3-butyn-2-ols, various bases, including organic amines, were screened to optimize the reaction conditions. beilstein-journals.org
Multi-Functional Group Reactivity and Tandem Transformations of this compound
The presence of multiple functional groups in this compound opens up possibilities for tandem or cascade reactions, where multiple transformations occur in a single pot. researchgate.net This approach offers advantages in terms of efficiency and atom economy. researchgate.net
Chemoselective Reactivity Considerations
The different functional groups in this compound—the hydroxyl, alkyne, and tertiary amine—exhibit distinct reactivities, allowing for chemoselective transformations. scholaris.ca Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the hydroxyl group can be selectively oxidized to a ketone, while the triple bond can be selectively reduced to a double or single bond. The choice of reagents and reaction conditions is critical in achieving the desired chemoselectivity. For example, in the presence of a palladium catalyst, the alkyne moiety can participate in coupling reactions like the Sonogashira reaction, while the amine and alcohol groups may remain intact under specific conditions. nih.govcore.ac.uk The development of chemoselective transformations is a key area of research in organic synthesis, enabling the construction of complex molecules with high precision. scholaris.caescholarship.org
Cascade and Domino Reaction Pathways
This compound possesses a unique molecular architecture, incorporating a secondary alcohol, a disubstituted alkyne, and a tertiary amine. This combination of functional groups provides the potential for this molecule to serve as a versatile precursor in the synthesis of complex heterocyclic structures through cascade or domino reactions. These reaction sequences, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent an efficient and atom-economical approach to molecular complexity.
The strategic placement of the hydroxyl and amino groups in relation to the alkyne moiety in this compound makes it a candidate for intramolecular cyclization reactions, which are often key steps in cascade sequences. The hydroxyl group can act as an internal nucleophile, attacking the activated alkyne, while the diethylamino group can influence the reactivity of the molecule or be incorporated into a final heterocyclic ring system.
While the structural features of this compound suggest a rich potential for cascade and domino reactions, specific examples involving this exact compound are not extensively documented in the scientific literature. However, the reactivity of analogous aminoalkynols and functionalized alkynes in transition metal-catalyzed and electrophilic cyclizations provides a strong indication of the types of transformations it could undergo. For instance, related propargylamino alcohols are known to cyclize into various five- and six-membered heterocycles. These reactions often proceed through a series of steps such as initial coordination of a metal catalyst to the alkyne, nucleophilic attack by the heteroatom, and subsequent isomerization or elimination to form the final aromatic or partially saturated heterocycle.
Transition metal catalysts, particularly those based on gold, palladium, copper, and rhodium, are well-known to mediate the cycloisomerization of alkynols and related compounds. thieme-connect.de Similarly, electrophilic cyclization, often initiated by iodine or other electrophiles, is a common strategy for the synthesis of halogenated heterocycles from functionalized alkynes. mdpi.com
Given the lack of specific literature examples for this compound, a hypothetical cascade reaction for the synthesis of a substituted furan is presented below. This is based on known reactivity patterns for similar substrates, where an initial isomerization to an allenic intermediate is followed by cyclization.
Hypothetical Cascade Reaction of this compound
| Reactant | Catalyst/Reagent | Hypothetical Intermediate | Product | Reaction Type |
| This compound | Transition Metal Catalyst (e.g., Au(I) or Pd(II)) | 5-(Diethylamino)penta-2,3-dien-2-ol | 4-Ethyl-5-methyl-2,3-dihydrofuran | Isomerization-Cyclization Cascade |
Mechanistic Investigations and Computational Studies on 5 Diethylamino Pent 3 Yn 2 Ol
Reaction Mechanism Elucidation for 5-(Diethylamino)pent-3-yn-2-ol Transformations
A thorough search of scientific databases reveals a lack of specific studies aimed at elucidating the reaction mechanisms of this compound. The reactivity of this molecule, which contains both a hydroxyl and a diethylamino group in proximity to an alkyne, suggests the potential for a variety of interesting chemical transformations. However, without experimental data, any proposed mechanism would be purely speculative.
No kinetic studies detailing the reaction rates, activation energies, or the influence of catalysts on the transformations of this compound have been published. Such studies would be crucial for understanding the factors that govern its reactivity and for optimizing potential synthetic applications.
The identification and characterization of reaction intermediates are fundamental to understanding any chemical transformation. For this compound, there is no available research that reports the isolation or spectroscopic identification of any transient species formed during its reactions.
Quantum Chemical Calculations of this compound and Its Reaction Transition States
Quantum chemical calculations are powerful tools for gaining insight into the electronic structure, geometry, and energetics of molecules and their reactions. However, no specific computational studies on this compound are found in the current scientific literature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. While DFT has been applied to a vast range of organic compounds, there are no published DFT studies that provide energetic and structural insights specifically for this compound or its reaction transition states.
Ab initio methods, another class of quantum chemical calculations, provide a high level of theoretical accuracy. A review of the literature indicates that these methods have not been employed to elucidate the electronic structure of this compound.
Molecular Modeling of Interactions and Binding Affinities of this compound Derivatives
Molecular modeling techniques are instrumental in drug discovery and materials science for predicting how a molecule might interact with a biological target or another molecule. There are no available studies that have used molecular modeling to investigate the interactions and binding affinities of derivatives of this compound.
Conformational Analysis and Stereoelectronic Effects in this compound
The conformational landscape of this compound, an acyclic molecule, is determined by a complex interplay of steric interactions, intramolecular forces, and stereoelectronic effects. The molecule's flexibility, owing to rotation around its single bonds, allows it to adopt various spatial arrangements known as conformations. The study of these arrangements and their relative energies is crucial for understanding the molecule's reactivity and physical properties.
A predominant feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding (IMHB). The presence of a hydroxyl group (-OH), which can act as a hydrogen bond donor, and a diethylamino group (-N(CH₂CH₃)₂), a hydrogen bond acceptor, facilitates the formation of a stabilizing O-H···N intramolecular hydrogen bond. Computational studies on analogous amino alcohols have demonstrated that such interactions can significantly lower the potential energy of a conformer, making it more stable. The formation of this hydrogen bond would favor a folded or gauche conformation, bringing the two functional groups into proximity. The strength of this interaction is influenced by the electron-donating nature of the ethyl groups on the nitrogen atom, which increases its proton affinity.
Stereoelectronic effects, which involve the spatial arrangement of orbitals and their interactions, also play a pivotal role in dictating the molecule's geometry. wikipedia.org These effects arise from orbital overlap between a donor (a high-energy filled orbital) and an acceptor (a low-energy empty orbital). wikipedia.org In this compound, potential stereoelectronic interactions include the delocalization of the lone pair electrons of the oxygen and nitrogen atoms into neighboring antibonding sigma orbitals (n → σ*). The efficacy of this orbital overlap is highly dependent on the dihedral angles between the interacting orbitals, thus influencing the rotational barriers and the stability of different conformers. The linear geometry of the central alkyne moiety imposes significant rigidity on the carbon backbone, thereby restricting the available conformational space and influencing the relative orientation of the terminal functional groups.
While specific high-level computational data for this compound is not extensively documented in publicly available literature, the conformational preferences can be inferred from the well-established principles of conformational analysis in similar acyclic systems. ucalgary.calumenlearning.comyoutube.comlibretexts.org The most stable conformer would likely be one that maximizes stabilizing intramolecular hydrogen bonding while minimizing unfavorable steric repulsions between the bulky diethylamino group and the methyl group.
To illustrate the energetic landscape that could be expected from a detailed computational study, the following interactive table presents hypothetical data for plausible conformers of this compound. This data is based on general principles and findings for structurally related amino alcohols.
| Conformer | Description | Key Feature | Hypothetical Relative Energy (kcal/mol) | Hypothetical Population (%) |
|---|---|---|---|---|
| I | Gauche, stabilized by IMHB | O-H···N bond present | 0.0 | 85.0 |
| II | Anti, extended conformation | No IMHB, minimized sterics | 2.0 | 14.5 |
| III | Eclipsed, high energy | Steric and torsional strain | 5.0 | 0.5 |
Advanced Applications of 5 Diethylamino Pent 3 Yn 2 Ol and Its Derivatives
Utilization in Asymmetric Catalysis
The bifunctional nature of 5-(Diethylamino)pent-3-yn-2-ol, containing both a Lewis basic amino group and a hydroxyl group, makes it an attractive scaffold for the development of catalysts and ligands for asymmetric synthesis.
Development of Ligands and Organocatalysts Based on this compound Scaffolds
The molecular framework of this compound is well-suited for creating a variety of chiral ligands and organocatalysts. The amino alcohol moiety can coordinate to metal centers, forming chiral complexes that can catalyze a range of asymmetric reactions. For instance, amino alcohols are known to be effective ligands in nickel-catalyzed cross-coupling reactions, such as the Suzuki reaction, facilitating the formation of carbon-carbon bonds with unactivated alkyl halides. The specific stereochemistry of the hydroxyl and amino groups in derivatives of this compound can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol.
Furthermore, the diethylamino group can be quaternized to generate ammonium (B1175870) salts, which can function as phase-transfer catalysts. Such catalysts are instrumental in promoting reactions between reactants in immiscible phases, for example, in the enantioselective synthesis of α-amino acids.
Role in Enantioselective Transformations, Including Asymmetric Reduction of Ketones
Derivatives of this compound are anticipated to be effective in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. In such transformations, the compound can act as a chiral ligand for a metal hydride reagent, such as borane (B79455). The mechanism would likely involve the formation of a chiral oxazaborolidine intermediate, which then delivers a hydride to the ketone in a stereoselective manner. The enantioselectivity of this process is dictated by the steric and electronic properties of the ligand.
The following table illustrates the potential outcomes of such a catalytic system:
| Substrate (Ketone) | Product (Alcohol) | Potential Enantiomeric Excess (% ee) |
| Acetophenone | 1-Phenylethanol | High |
| 2-Butanone | 2-Butanol | Moderate to High |
| Propiophenone | 1-Phenyl-1-propanol | High |
Impact of Ionic Interactions in Catalytic Selectivity
Ionic interactions can play a crucial role in achieving high selectivity in transition metal catalysis. In the context of catalysts derived from this compound, the introduction of a charged group, for instance by protonation of the amine or modification to include a quaternary ammonium or sulfonate group, can lead to significant electrostatic interactions with the substrate or other components of the catalytic system. These noncovalent interactions, which can be as strong as hydrogen bonds in nonpolar solvents, help to create a highly organized transition state, thereby enhancing enantioselectivity. nih.gov For example, an ionic interaction between a charged ligand and a substrate can restrict the possible pathways of a reaction, favoring the formation of one enantiomer over the other. nih.govacs.org
Precursor for Complex Heterocyclic Systems
The unique combination of functional groups in this compound—an alkyne, an alcohol, and an amine—makes it a versatile building block for the synthesis of various heterocyclic compounds.
Synthesis of Furan (B31954) Derivatives
The alkynol functionality within this compound serves as a key structural motif for the synthesis of substituted furans. Various synthetic methods can be employed, often involving metal-catalyzed cyclization reactions. For example, under the right conditions, propargyl alcohols can react with terminal alkynes to selectively form polysubstituted furans. organic-chemistry.org Other strategies include the base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols and the copper-mediated annulation of alkyl ketones with β-nitrostyrenes. organic-chemistry.orgacs.org The presence of the diethylamino group in the starting material could influence the reactivity and regioselectivity of these cyclization reactions and would result in furan derivatives bearing an aminoalkyl substituent.
Scaffold for Pyridine-Based Derivatives
The alkyne and amine functionalities of this compound and its derivatives can be utilized in the construction of pyridine (B92270) rings. A number of synthetic strategies for pyridines involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For instance, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov By appropriately modifying the hydroxyl group of this compound into a carbonyl or another reactive group, it could potentially participate in such cyclization reactions to yield highly substituted pyridines.
Role in Materials Science and Polymer Chemistry
The unique structure of this compound, which features a hydroxyl group, a tertiary amine, and an internal alkyne, suggests its potential as a versatile building block in materials science and polymer chemistry. However, specific applications and detailed research in these areas are not well-documented.
Synthesis of Specialty Chemicals
Theoretically, the functional groups of this compound could be leveraged to synthesize a variety of specialty chemicals. The alkyne can undergo reactions such as hydrogenation, hydration, and various coupling reactions. For instance, the catalytic hydrogenation of a related compound, 1-diethylaminopent-2-yn-4-ol, has been patented for the preparation of 5-diethylaminopentan-2-ol. google.com This transformation of an alkynol to a saturated amino alcohol highlights a potential pathway for creating new molecules. However, specific examples of specialty chemicals derived from this compound for materials science applications are not described in the available literature.
Polymer Building Blocks
In polymer chemistry, monomers with multiple functional groups are valuable for creating polymers with tailored properties. The hydroxyl and amino groups in this compound could potentially participate in polymerization reactions, such as the formation of polyesters or polyurethanes. The alkyne functionality could also be utilized for post-polymerization modifications through click chemistry or for creating cross-linked polymer networks. Despite this potential, there is a lack of specific research articles or patents that describe the use of this compound as a monomer or building block in polymer synthesis.
Pharmaceutical and Biological Research Applications
Aminoalcohols and propargylamines are recognized as important pharmacophores and versatile intermediates in the synthesis of biologically active molecules. While this suggests a potential role for this compound in pharmaceutical and biological research, specific studies on this compound are limited.
Reagent and Intermediate in Biologically Active Molecule Synthesis
The combination of the amino, alcohol, and alkyne functionalities in this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with potential biological activity. These functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds. However, the available scientific literature does not provide specific examples of biologically active molecules that have been synthesized using this compound as a key reagent or intermediate.
Drug Discovery and Development via Versatile Intermediate Formation
The structural motifs present in this compound are found in various classes of compounds explored in drug discovery. The generation of a library of derivatives from this starting material could be a strategy in the search for new therapeutic agents. By modifying the hydroxyl, amino, or alkyne groups, a range of compounds with different physicochemical properties could be produced for screening. Nevertheless, there is no direct evidence in the reviewed literature of this compound being actively employed as a versatile intermediate in current drug discovery and development programs.
Derivatives as Potential Therapeutic Agents
While derivatives of other aminoalcohols have shown promise as therapeutic agents, there is a scarcity of information on the biological activity of derivatives specifically synthesized from this compound. The potential for this compound to serve as a scaffold for new therapeutic agents remains largely unexplored in the accessible scientific literature.
Chirality and Stereoselective Transformations Involving 5 Diethylamino Pent 3 Yn 2 Ol
Stereochemistry of 5-(Diethylamino)pent-3-yn-2-ol (e.g., Chiral Center at C2)
The molecular structure of this compound features a stereogenic center at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a (5-diethylamino)pent-3-yn-1-yl group. The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-5-(diethylamino)pent-3-yn-2-ol and (S)-5-(diethylamino)pent-3-yn-2-ol. These enantiomers are expected to have identical physical properties, such as boiling point and solubility in achiral solvents, but will rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, such as enzymes or chiral catalysts, would also differ significantly.
Enantioselective Synthesis of this compound
The enantioselective synthesis of propargylamines is a well-established field, and several general methods could theoretically be adapted for the synthesis of enantiomerically enriched this compound. These approaches typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Common strategies that could be explored include:
Asymmetric addition of an alkyne to an imine: This is a powerful method for constructing chiral propargylamines. A potential route to this compound could involve the asymmetric addition of a suitable metal acetylide to a chiral imine or the use of a chiral catalyst to mediate the addition to a prochiral imine.
Kinetic resolution of a racemic mixture: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate.
While these general strategies are prevalent in organic synthesis, no specific examples of their application to produce enantiomerically pure this compound have been reported. The table below outlines hypothetical enantioselective synthesis approaches based on established methodologies for related compounds.
| Method | Catalyst/Reagent | Hypothetical Product | Potential Enantiomeric Excess (ee) |
| Asymmetric Alkynylation | Chiral Zinc-Amino Alcohol Complex | (R)- or (S)-5-(diethylamino)pent-3-yn-2-ol | High |
| Catalytic Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | (R)- or (S)-5-(diethylamino)pent-3-yn-2-ol | High |
Note: The data in this table is hypothetical and based on general principles of asymmetric synthesis, as no specific data for this compound is available.
Diastereoselective Reactions Involving this compound Derivatives
Diastereoselective reactions involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. Derivatives of this compound, where the hydroxyl or amino group is modified, could potentially undergo various diastereoselective transformations. For example, the hydroxyl group could direct the stereochemical outcome of reactions at the alkyne moiety.
However, a search of the scientific literature did not yield any studies on diastereoselective reactions involving derivatives of this compound. Research in this area would be necessary to understand how the existing chiral center at C2 influences the formation of new stereocenters within the molecule.
Chiral Resolution Techniques for this compound
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For a compound like this compound, which contains both an amino and a hydroxyl group, several classical and modern resolution techniques could be applicable.
Potential methods include:
Formation of Diastereomeric Salts: The tertiary amine functionality could be reacted with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base would regenerate the separated enantiomers of the amine.
Enzymatic Resolution: Lipases and other enzymes are known to catalyze the enantioselective acylation or deacylation of alcohols. This could potentially be used to resolve the racemic alcohol.
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral selector.
Despite the feasibility of these techniques, no published reports were found that specifically describe the chiral resolution of this compound. The table below summarizes potential resolution methods.
| Technique | Resolving Agent/Stationary Phase | Separated Components |
| Diastereomeric Salt Formation | Chiral acid (e.g., tartaric acid) | Diastereomeric salts of (R)- and (S)-5-(diethylamino)pent-3-yn-2-ol |
| Enzymatic Kinetic Resolution | Lipase and an acyl donor | One enantiomer of the alcohol and the acylated other enantiomer |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | (R)- and (S)-5-(diethylamino)pent-3-yn-2-ol |
Note: This table presents potential methods, as specific experimental details for the resolution of this compound are not documented.
Spectroscopic Characterization and Structural Elucidation of 5 Diethylamino Pent 3 Yn 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 5-(Diethylamino)pent-3-yn-2-ol can be achieved.
In ¹H NMR spectroscopy, the distinct chemical environments of hydrogen atoms (protons) within the molecule result in a series of signals. The spectrum of this compound is expected to show signals corresponding to each unique proton group. The integration of these signals reflects the relative number of protons in each environment.
The key proton environments and their expected characteristics are:
-OH Proton: A broad singlet whose chemical shift can vary depending on solvent and concentration.
-CH(OH) Proton: A quartet, due to coupling with the three protons of the adjacent methyl group.
-CH₃ (at C1) Protons: A doublet, as it is coupled to the single proton on the adjacent methine group (C2).
-CH₂- (at C5) Protons: A singlet, as there are no adjacent protons across the alkyne triple bond to cause splitting.
-N(CH₂CH₃)₂ Protons: The two ethyl groups on the nitrogen atom are equivalent. The methylene (B1212753) (-CH₂-) protons will appear as a quartet, coupled to the adjacent methyl protons.
-N(CH₂CH₃)₂ Protons: The methyl (-CH₃) protons of the ethyl groups will appear as a triplet, coupled to the adjacent methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH ₃ (C1) | 1.2 - 1.4 | Doublet (d) | 3H |
| -CH (OH) (C2) | 4.2 - 4.5 | Quartet (q) | 1H |
| -OH | Variable | Broad Singlet (br s) | 1H |
| -CH ₂-N (C5) | 3.2 - 3.4 | Singlet (s) | 2H |
| -N(CH ₂CH₃)₂ | 2.5 - 2.7 | Quartet (q) | 4H |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected, corresponding to the seven unique carbon environments in its C9 structure.
The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon.
Alkyne Carbons (C3, C4): These sp-hybridized carbons appear in a characteristic downfield region.
Carbinol Carbon (C2): The carbon bearing the hydroxyl group (-CH(OH)) is shifted downfield due to the electronegative oxygen atom.
Aliphatic Carbons: The remaining sp³-hybridized carbons appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (C1) | 20 - 25 |
| C H(OH) (C2) | 55 - 65 |
| -C ≡C- (C3 or C4) | 80 - 90 |
| -C≡C - (C3 or C4) | 80 - 90 |
| C H₂-N (C5) | 40 - 45 |
| -N(C H₂CH₃)₂ | 45 - 55 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. pressbooks.pub
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubnih.govcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal for the C1-methyl group to the ¹³C signal for C1, the ¹H signal for the C2-methine to the ¹³C signal for C2, and so on for all C-H bonds. This technique provides direct confirmation of C-H assignments. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). pressbooks.pubcolumbia.edu This is crucial for piecing together the molecular structure by connecting fragments. Key expected HMBC correlations for this compound would include:
A correlation between the C1 methyl protons and the C2 and C3 carbons.
A correlation between the C2 methine proton and the C1, C3, and C4 carbons.
Correlations between the C5 methylene protons and the C3, C4, and the methylene carbons of the ethyl groups.
Correlations from the ethyl group protons to the other carbon of the ethyl group and to the C5 carbon. These long-range correlations provide definitive evidence for the connectivity of the entire molecule. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is expected to display characteristic absorption bands for its primary functional groups:
O-H stretch: A strong, broad band characteristic of an alcohol.
C-H stretch: Bands corresponding to sp³-hybridized C-H bonds.
C≡C stretch: A band for the internal alkyne triple bond. This absorption is often weak or sometimes absent in symmetrical or near-symmetrical internal alkynes due to a small change in the dipole moment during vibration. quimicaorganica.orgorgchemboulder.com
C-N stretch: An absorption corresponding to the amine C-N bond.
C-O stretch: A strong band associated with the alcohol C-O bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkane | C(sp³)-H stretch | 2850 - 2960 | Medium to Strong |
| Alkyne | -C≡C- stretch | 2100 - 2260 | Weak to Absent |
| Alcohol | C-O stretch | 1050 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₉H₁₇NO, giving it a nominal molecular weight of 155 g/mol . bldpharm.comlookchem.com
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 155. In accordance with the Nitrogen Rule, the odd molecular weight is consistent with the presence of a single nitrogen atom in the molecule. libretexts.orgjove.com
Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation patterns, primarily through alpha-cleavage, which is a common pathway for both amines and alcohols. libretexts.orgnih.govlibretexts.org
Alpha-cleavage adjacent to Nitrogen: The most favorable fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen atom. jove.comlibretexts.org Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a resonance-stabilized cation at m/z 126. This is often the base peak in the spectrum of diethylamino compounds.
Alpha-cleavage adjacent to Oxygen: Cleavage of the C1-C2 bond next to the hydroxyl group would lead to the loss of a methyl radical (•CH₃, 15 Da), generating a fragment at m/z 140.
Other Fragments: Loss of water (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would yield a peak at m/z 137. savemyexams.com
X-ray Crystallography of Derivatives for Solid-State Structure Determination
X-ray crystallography is a definitive technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of this compound itself may be challenging due to its liquid nature and conformational flexibility, preparing a solid derivative can facilitate crystallographic analysis.
A common strategy is to form a salt, such as a hydrochloride or tartrate. The introduction of ionic character and strong hydrogen bonding donors/acceptors often promotes the formation of well-ordered crystals suitable for X-ray diffraction. mdpi.com A successful crystallographic analysis of such a derivative would unambiguously determine:
The molecular connectivity, confirming the structure derived from NMR.
Precise bond lengths and bond angles for all atoms.
The preferred conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. researchgate.net
This technique, therefore, serves as the ultimate confirmation of the molecular structure elucidated by spectroscopic methods.
Vibrational and Electronic Spectroscopy Studies
A comprehensive review of available scientific literature and spectral databases reveals a significant gap in the specific experimental and theoretical spectroscopic characterization of this compound. While the fundamental principles of vibrational and electronic spectroscopy provide a framework for predicting the spectral features of this molecule, detailed research findings, including specific peak assignments and interactive data tables, are not publicly available at this time.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations. For this compound, the expected vibrational modes would arise from its constituent functional groups: the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the alkyne, the diethylamino group (-N(CH₂CH₃)₂), and the alkyl backbone.
Expected Infrared (IR) and Raman Active Modes:
O-H Stretch: A broad and strong absorption band is anticipated in the infrared spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness of this peak is often attributed to hydrogen bonding.
C≡C Stretch: The carbon-carbon triple bond stretch is expected to produce a weak to medium intensity band in the IR spectrum, usually in the range of 2100-2260 cm⁻¹. In Raman spectroscopy, this bond often yields a more intense signal.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the diethylamino group would likely appear in the fingerprint region of the IR spectrum, typically between 1000-1250 cm⁻¹.
C-H Stretches: The C-H stretching vibrations of the alkyl groups (methyl and ethyl) would be observed in the 2850-3000 cm⁻¹ region.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The presence of non-bonding electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the alkyne group in this compound, would be expected to give rise to electronic transitions. Typically, compounds with isolated chromophores like the alkyne group absorb in the far UV region. The presence of the amino and hydroxyl groups could lead to n→σ* and n→π* transitions.
Without dedicated spectroscopic studies on this compound, a detailed analysis and the generation of specific data tables are not possible. Further experimental research, including the acquisition and interpretation of IR, Raman, and UV-Vis spectra, would be necessary to fully characterize the vibrational and electronic properties of this compound and its derivatives. Such studies would provide valuable insights into its molecular structure and bonding.
Challenges and Future Research Directions for 5 Diethylamino Pent 3 Yn 2 Ol Chemistry
Addressing Thermal Instability in Synthetic Pathways
Expanding Utility in Cycloaddition-Driven Syntheses
The alkyne functionality in 5-(Diethylamino)pent-3-yn-2-ol makes it a prime candidate for participation in a variety of cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic frameworks. These reactions, including [3+2], [4+2], and [2+2] cycloadditions, offer atom-economical routes to diverse molecular architectures that are of interest in medicinal chemistry and materials science.
The future in this area lies in systematically exploring the reactivity of this compound in these transformations. For instance, its participation in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (a type of [3+2] cycloaddition) could lead to the synthesis of novel triazole-containing compounds. The influence of the hydroxyl and diethylamino groups on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation. A key research direction is to leverage the existing functionalities to direct the outcome of cycloadditions, thereby enabling the synthesis of highly functionalized and stereochemically complex products.
| Cycloaddition Type | Potential Reactant | Potential Product Scaffold |
| [3+2] Cycloaddition | Organic Azides | Triazole-containing compounds |
| [4+2] Cycloaddition (Diels-Alder) | Dienes | Substituted cyclohexene (B86901) derivatives |
| [2+2] Cycloaddition | Alkenes | Cyclobutene derivatives |
Exploration of Novel Catalytic Applications
The presence of both a Lewis basic nitrogen atom and a coordinating hydroxyl group suggests that this compound could function as a ligand in transition metal catalysis. The development of novel catalysts based on this scaffold could open up new avenues in organic synthesis. The aminoalkyne motif is known to be involved in catalytic processes such as hydroamination and other metal-catalyzed transformations of alkynes.
Future research should focus on the synthesis and characterization of metal complexes of this compound and their evaluation in a range of catalytic reactions. Investigating the coordination chemistry of this ligand with various transition metals will be a critical first step. Subsequently, the catalytic activity of these complexes could be screened in reactions such as cross-coupling, hydrogenation, and polymerization. The goal is to discover new catalytic systems with unique reactivity and selectivity, potentially driven by the specific steric and electronic properties of the this compound ligand.
Design and Synthesis of Advanced Derivatives with Tailored Reactivity
The functional handles present in this compound provide ample opportunities for the design and synthesis of a diverse library of derivatives with tailored reactivity. Modification of the hydroxyl group, for instance, through esterification or etherification, could modulate the compound's solubility, steric bulk, and coordinating ability. Similarly, transformations of the diethylamino group or reactions at the alkyne could lead to a wide array of new chemical entities.
A forward-looking research strategy would involve the systematic derivatization of this compound to create a toolbox of building blocks for various synthetic applications. This could include the synthesis of chiral derivatives to be used in asymmetric catalysis or the incorporation of photoreactive groups for applications in materials science. The reactivity of these new derivatives would then need to be thoroughly investigated to understand how structural modifications influence their chemical behavior.
| Derivative Class | Potential Modification | Potential Application |
| Esters/Ethers | Acylation/Alkylation of the hydroxyl group | Modified solubility and coordinating properties |
| Quaternary Ammonium (B1175870) Salts | Alkylation of the diethylamino group | Phase-transfer catalysts, ionic liquids |
| Functionalized Alkynes | Sonogashira or other cross-coupling reactions | Elongated carbon skeletons, electronic materials |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of safety, efficiency, scalability, and the ability to handle hazardous reagents and intermediates. Given the potential thermal instability of aminoalkynes, flow chemistry presents a particularly attractive approach for the synthesis of this compound and its derivatives, as it allows for precise control over reaction temperature and residence time, thereby minimizing decomposition.
The integration of the synthesis and subsequent reactions of this compound into continuous flow systems is a key future research direction. This would involve the development of robust and scalable flow protocols. Furthermore, the use of automated synthesis platforms could accelerate the exploration of its reaction space, enabling high-throughput screening of reaction conditions, catalysts, and substrates for its application in cycloadditions and other transformations. This approach would significantly expedite the discovery of new applications and the optimization of synthetic routes involving this versatile compound.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-(diethylamino)pent-3-yn-2-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via intermediates involving nitrosophenol derivatives. For example, 5-(diethylamino)-2-nitrosophenol (yield: 83%) is prepared using methodologies similar to Hu et al. (2011), involving controlled nitrosylation of diethylamino-substituted phenols . Optimization includes adjusting reaction time, temperature (e.g., 0–5°C for nitroso group stability), and stoichiometric ratios of reagents like NaNO₂ in acidic media. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign signals for the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 3.2–3.5 ppm for NCH₂), alkyne proton (δ 2.5–3.0 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad) .
- X-ray Diffraction : Resolve bond lengths (C≡C: ~1.20 Å) and angles (C-C≡C: ~180°) to confirm alkyne geometry and intramolecular hydrogen bonding (O-H···N) .
- IR : Validate hydroxyl (3200–3400 cm⁻¹) and alkyne (2100–2260 cm⁻¹) functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: Not established; treat as hazardous).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (DFT) resolve discrepancies in experimental spectroscopic data for this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra and compare with experimental data. For instance, discrepancies in alkyne proton shifts may arise from solvent effects (e.g., chloroform vs. DMSO), which can be modeled using polarizable continuum models (PCM). Optimize molecular geometry to identify tautomeric forms or hydrogen-bonding networks that influence spectral outcomes .
Q. What experimental strategies address tautomerism in this compound derivatives during synthesis?
- Methodological Answer : Stabilize tautomers via:
- pH Control : Conduct reactions in buffered media (pH 6–8) to suppress enol-keto shifts.
- Crystallization : Use solvents like ethanol/water to isolate dominant tautomers (e.g., enol form) for X-ray validation .
- Spectroscopic Monitoring : Track tautomeric equilibria via UV-Vis (λ 250–300 nm for enol vs. keto absorbance) .
Q. How do hydrogen-bonding interactions influence the reactivity of this compound in catalytic systems?
- Methodological Answer : Characterize hydrogen-bond donor/acceptor sites using:
- SCXRD : Identify O-H···N interactions (distance: ~2.8 Å) that stabilize transition states in catalysis .
- Kinetic Studies : Compare reaction rates in protic (e.g., methanol) vs. aprotic (e.g., THF) solvents to assess H-bonding effects on nucleophilic addition or cyclization .
Q. What methodologies validate the purity of this compound when HPLC data conflicts with elemental analysis?
- Methodological Answer : Resolve contradictions via:
- GC-MS : Detect volatile impurities (e.g., residual solvents) undetected by HPLC.
- TGA/DSC : Monitor thermal decomposition profiles to identify non-volatile contaminants (e.g., inorganic salts) .
- Combined Techniques : Cross-validate with ¹³C NMR for carbon skeleton integrity and ICP-MS for trace metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
